Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrole ring, which is further esterified with a methyl group at the carboxylate position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-bromobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can lead to different steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Biological Activity
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrole ring substituted with a bromobenzyl group and a carboxylate ester, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C15H16BrN\O2
- Molecular Weight : Approximately 270.13 g/mol
- Functional Groups : Pyrrole ring, bromobenzyl group, carboxylate ester
The presence of the bromobenzyl substituent is crucial as it may influence the compound's interaction with biological targets, enhancing its potential pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties through enzyme inhibition and receptor binding .
Biological Activities
Research indicates that this compound displays several notable biological activities:
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrrole derivatives, including this compound, on cancer cell lines. Results indicated that this compound inhibited the growth of certain cancer cells more effectively than other derivatives, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, this compound was administered to assess its impact on inflammatory responses. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could be developed into a therapeutic agent for inflammatory disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Moderate | Significant | Limited |
Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate | Low | Moderate | Moderate |
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate | High | Significant | High |
This table illustrates how this compound compares with other similar compounds in terms of biological activities.
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |
InChI Key |
BHWWNZTUOAVDED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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